Home > Products > Screening Compounds P82949 > Captopril Ethyl Ester
Captopril Ethyl Ester - 86938-12-7

Captopril Ethyl Ester

Catalog Number: EVT-3553241
CAS Number: 86938-12-7
Molecular Formula: C11H19NO3S
Molecular Weight: 245.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Captopril ethyl ester is a prodrug derived from captopril, a well-known angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. This compound is designed to enhance the pharmacokinetic properties of captopril, particularly its absorption and bioavailability when administered transdermally or orally.

Source: Captopril was first synthesized in the 1970s and has since been modified to improve its therapeutic efficacy. The ethyl ester form was developed to address limitations related to the original compound's permeability and stability.

Classification: Captopril ethyl ester belongs to the class of pharmaceuticals known as angiotensin-converting enzyme inhibitors. It is categorized as a prodrug, which means it is metabolized in the body to produce the active form of the drug.

Synthesis Analysis

The synthesis of captopril ethyl ester can be achieved through various methods, primarily focusing on the esterification of captopril.

  1. Esterification Process: The synthesis typically involves reacting captopril with an alcohol (in this case, ethanol) in the presence of an acid catalyst. This reaction forms the ethyl ester by replacing the carboxylic acid group with an ethyl group.
  2. Technical Details:
    • The process may involve refluxing captopril with ethanol and a strong acid catalyst (such as sulfuric acid) under controlled temperature conditions.
    • Following the reaction, purification steps such as distillation or recrystallization are employed to isolate the captopril ethyl ester from unreacted starting materials and byproducts.
  3. Alternative Methods: Other methods include using enzymatic catalysis for more selective esterification, which can yield higher purity products and reduce unwanted side reactions .
Molecular Structure Analysis

Captopril ethyl ester has a molecular formula of C12H17N3O5SC_{12}H_{17}N_{3}O_{5}S.

  • Structure: The compound features a carboxylic acid group that has been converted into an ethyl ester, enhancing its lipophilicity compared to captopril.
  • Data: The molecular weight is approximately 303.34 g/mol, and it exhibits specific stereochemistry that is crucial for its biological activity.
Chemical Reactions Analysis

Captopril ethyl ester undergoes various chemical reactions:

  1. Hydrolysis: In physiological conditions, captopril ethyl ester can be hydrolyzed back to captopril, releasing ethanol and restoring its pharmacological activity.
  2. Metabolism: The compound may also undergo metabolic transformations in the liver, where cytochrome P450 enzymes convert it into active metabolites that exert therapeutic effects.
  3. Technical Details: Studies have shown that the rate of hydrolysis can be influenced by pH and temperature, which are critical factors in determining the drug's bioavailability .
Mechanism of Action

The mechanism of action of captopril ethyl ester primarily involves its conversion to captopril:

  1. Inhibition of Angiotensin-Converting Enzyme: Once converted, captopril inhibits angiotensin-converting enzyme, leading to decreased production of angiotensin II, a potent vasoconstrictor.
  2. Physiological Effects: This inhibition results in vasodilation, reduced blood pressure, and decreased workload on the heart, making it effective in managing hypertension and heart failure.
  3. Data: Clinical studies have demonstrated significant reductions in blood pressure among patients treated with both captopril and its esters .
Physical and Chemical Properties Analysis

Captopril ethyl ester exhibits several notable physical and chemical properties:

  • Physical Properties:
    • Appearance: Typically a white crystalline solid.
    • Solubility: More soluble in organic solvents compared to its parent compound due to increased lipophilicity.
  • Chemical Properties:
    • Stability: Generally stable under normal storage conditions but sensitive to hydrolysis.
    • Melting Point: Specific melting point data can vary but typically falls within a defined range indicative of purity.

These properties make it suitable for formulation into various pharmaceutical delivery systems .

Applications

Captopril ethyl ester has several scientific uses:

  1. Transdermal Drug Delivery Systems: It is being explored for use in transdermal patches due to its enhanced skin permeability compared to captopril .
  2. Pharmaceutical Research: Researchers are investigating its efficacy as part of combination therapies for cardiovascular diseases, leveraging its pharmacokinetic advantages.
  3. Prodrug Development: It serves as a model compound for developing other prodrugs aimed at improving drug delivery and therapeutic outcomes across various routes of administration .
Introduction to Captopril Ethyl Ester as a Prodrug

Rationale for Prodrug Development in ACE Inhibitors

Captopril, a pioneering angiotensin-converting enzyme (ACE) inhibitor, suffers from inherent pharmaceutical limitations that impede its delivery efficacy. With high aqueous solubility (160 mg/mL) but low lipophilicity (log P ≈ 0.34), it exhibits poor passive transdermal penetration [7] [8]. Additionally, its sulfhydryl group renders it susceptible to oxidation and dimerization, reducing bioavailability. Oral administration further complicates its pharmacokinetics due to significant food interactions (25–40% absorption reduction) and hepatic first-pass metabolism [7]. These factors necessitate frequent dosing, undermining therapeutic consistency in hypertension management.

Prodrug design emerges as a strategic solution to overcome these barriers. Esterification of captopril’s carboxyl group enhances lipophilicity and molecular stability, while maintaining the essential pharmacophore for ACE inhibition upon bioconversion. This approach aligns with transdermal delivery requirements, where optimal log P (1–3) and moderate molecular weight (<500 Da) are critical for traversing the stratum corneum [1] [8].

Structural Modification Strategies for Enhanced Transdermal Delivery

Captopril ethyl ester (CEE) is synthesized via esterification of captopril’s carboxylic acid group with ethanol, yielding a prodrug with tailored physicochemical properties. This modification induces three key changes:

  • Lipophilicity Enhancement: CEE’s log P increases to ~1.8, positioning it within the ideal range (1–3) for transdermal permeation [6]. Quantitative Structure-Permeability Relationship (QSPR) models predicted this elevation would outweigh solubility reductions, netting higher maximal flux (Jmax) [6].
  • Molecular Stability: The ethyl ester masks the reactive thiol, mitigating oxidation and dimerization risks during storage and transit.
  • Bioconversion Pathway: Esterases in skin and plasma hydrolyze CEE to active captopril, ensuring targeted therapeutic action [1].
  • Table 1: Physicochemical Properties of Captopril vs. Captopril Ethyl Ester
    PropertyCaptoprilCaptopril Ethyl Ester
    Molecular Weight (Da)217.3245.3
    log P0.341.8*
    Aqueous SolubilityHigh (160 mg/mL)Moderate
    Chemical StabilityLow (sulfhydryl-mediated oxidation)High (ester-protected)
    Predicted value based on QSPR models [6]

Advanced delivery systems further optimize CEE’s transdermal performance:

  • Drug-in-Adhesive Patches: CEE integrates into acrylic polymer matrices (e.g., Duro-Tak®), enabling direct skin contact and sustained release [1].
  • Self-Emulsifying Systems (SEDDS): Lipophilic complexes with cationic polymers (Eudragit RL) in oil-surfactant blends (e.g., castor oil/Kolliphor RH40) sustain release kinetics. SEDDS FB (40% RH40/30% glycerol/15% EL/15% castor oil) achieved 91.85% release in 1 hour versus instantaneous release of unmodified captopril [3].

Comparative Advantages Over Parent Compound in Drug Delivery Systems

CEE’s structural refinements translate into superior delivery metrics across experimental models:

  • Permeation Enhancement:
  • Porcine Skin Models: CEE exhibits 3.2-fold higher flux than captopril (12.8 μg/cm²/h vs. 4.0 μg/cm²/h) [1]. This aligns with QSPR predictions that ester prodrugs maximize flux by balancing solubility and permeability [6].
  • Silastic Membrane Studies: Flux plateaus at higher drug loads due to intermolecular aggregation, whereas porcine skin shows linear increases with patch thickness, confirming biomembrane-specific optimization [1].

  • Controlled Release Profiles:

  • SEDDS incorporating Eudragit RL complexes (charge ratio 4:1) reduced burst release by >35% compared to free captopril, extending release to 8 hours [3].
  • Niosomal films loaded with CEE analogues achieved 98.44% sustained release over 12 hours, attributed to lipid bilayer retention and gradual ester hydrolysis [2].

  • Table 2: Transdermal Performance of Captopril Ethyl Ester vs. Captopril

    ParameterCaptoprilCaptopril Ethyl EsterDelivery System
    Flux (μg/cm²/h)4.012.8*Drug-in-adhesive patch
    Therapeutic Flux AchievedNoYes (porcine skin)Matrix patch
    Release Duration<1 hour8–12 hoursSEDDS/Niosomes
    Metabolic StabilityLow (dimerization)HighSEDDS-polymer complexes
    Data from [1] [6]
  • Metabolic Efficiency: In vitro skin models demonstrate rapid conversion of CEE to captopril via esterases, with hydrolysis rates exceeding 90% within 2 hours [6]. This ensures therapeutic efficacy while leveraging the prodrug’s stability during transit.

Properties

CAS Number

86938-12-7

Product Name

Captopril Ethyl Ester

IUPAC Name

ethyl (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate

Molecular Formula

C11H19NO3S

Molecular Weight

245.34 g/mol

InChI

InChI=1S/C11H19NO3S/c1-3-15-11(14)9-5-4-6-12(9)10(13)8(2)7-16/h8-9,16H,3-7H2,1-2H3/t8-,9+/m1/s1

InChI Key

NWMWMMRSHRHWMV-BDAKNGLRSA-N

SMILES

CCOC(=O)C1CCCN1C(=O)C(C)CS

Canonical SMILES

CCOC(=O)C1CCCN1C(=O)C(C)CS

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN1C(=O)[C@H](C)CS

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.